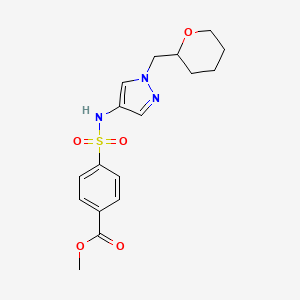

methyl 4-(N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)sulfamoyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

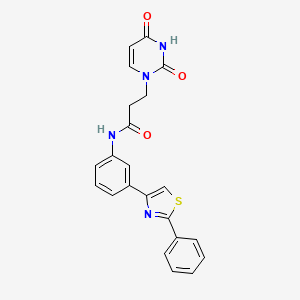

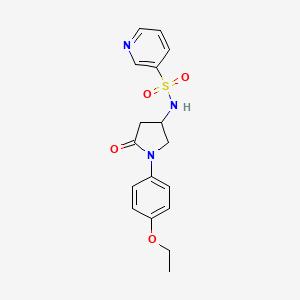

The compound you mentioned is a complex organic molecule that contains several functional groups. It has a pyran ring, which is a six-membered ring with one oxygen atom and five carbon atoms . It also contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms . The sulfamoyl group (-SO2NH2) is a common functional group in medicinal chemistry, known for its bioactive properties .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydropyran ring would be in a chair conformation . The pyrazole ring is planar due to the two nitrogen atoms .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the reaction conditions and the specific reagents used. The pyrazole ring is aromatic and relatively stable, but could potentially be functionalized at the 3-position . The tetrahydropyran ring could potentially undergo reactions at the oxygen atom, such as ether cleavage under acidic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. It would likely be a solid at room temperature, and its solubility would depend on the specific substituents present .Scientific Research Applications

Hydrogen-bonded Supramolecular Structures

Research on substituted pyrazolylbenzoates has revealed their ability to form hydrogen-bonded supramolecular structures. These structures exhibit a range of dimensionalities, from one-dimensional chains to three-dimensional frameworks, depending on the specific substituents and hydrogen bonding patterns. Such studies highlight the potential of these compounds in designing new materials with desired physical properties (Portilla et al., 2007).

Catalysis and Synthesis Applications

Tetra-methyl ammonium hydroxide has been utilized as a catalyst for synthesizing various benzo[b]pyran derivatives. This method showcases the efficiency of certain catalysts in facilitating one-pot, multi-component reactions under mild conditions, suggesting the relevance of similar compounds in organic synthesis and catalysis (Balalaie et al., 2007).

Non-folate Inhibitors for Cancer Therapy

The identification of non-folate inhibitors through virtual ligand screening presents a novel approach in cancer therapy. Such inhibitors can offer an alternative to traditional antifolates, reducing general toxicity and drug resistance. This direction indicates the potential of structurally related compounds in the development of new anticancer agents (Xu et al., 2004).

Suzuki–Miyaura Cross-Coupling Reactions

Bulky pyrazole-based ligands have been synthesized and utilized in Suzuki–Miyaura cross-coupling reactions. These ligands stabilize metal complexes that act as pre-catalysts, demonstrating the importance of such compounds in facilitating organic transformations, particularly in synthesizing biaryl compounds (Ocansey et al., 2018).

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 4-[[1-(oxan-2-ylmethyl)pyrazol-4-yl]sulfamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O5S/c1-24-17(21)13-5-7-16(8-6-13)26(22,23)19-14-10-18-20(11-14)12-15-4-2-3-9-25-15/h5-8,10-11,15,19H,2-4,9,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUIIXFNAWYZAMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CN(N=C2)CC3CCCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-(N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)sulfamoyl)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2856818.png)

![3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]propanamide](/img/structure/B2856820.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2856826.png)

![7-(3-(benzo[d]thiazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione](/img/no-structure.png)

![7-chloro-N-o-tolylthiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B2856830.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide](/img/structure/B2856835.png)

![Methyl 6-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2856836.png)

![9-cyclohexyl-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2856840.png)